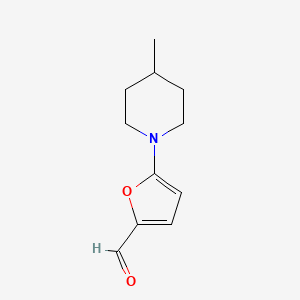

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

Übersicht

Beschreibung

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a furan ring substituted with a 4-methylpiperidin-1-yl group and an aldehyde functional group. It is commonly used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products Formed

Oxidation: 5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(4-Methylpiperidin-1-yl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring and piperidine moiety contribute to the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid: An oxidized derivative of the compound.

5-(4-Methylpiperidin-1-yl)furan-2-methanol: A reduced derivative of the compound.

4-Methylpiperidine: A precursor used in the synthesis of the compound.

Uniqueness

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring, piperidine moiety, and aldehyde functional group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Biologische Aktivität

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (CAS No. 842973-89-1) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a furan ring and a piperidine moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H15N1O2 |

| Molecular Weight | 205.25 g/mol |

| SMILES | CC1=CC=C(C(=C1)C=O)N2CCCCC2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins. This interaction may modulate enzyme activity or disrupt cellular processes, contributing to its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that compounds containing furan and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been reported to possess antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). Further studies are needed to elucidate the specific pathways involved.

3. Neuroprotective Effects

Given the presence of the piperidine ring, there is potential for neuroprotective effects. Compounds with piperidine structures have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.

Case Studies

A few notable studies have highlighted the biological activity of related compounds:

Study 1: Antimicrobial Activity

In a study evaluating various piperidine derivatives, it was found that certain compounds exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties (Umesha et al., 2009).

Study 2: Anticancer Activity

A study on similar furan derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM, suggesting that modifications to the furan structure could enhance anticancer efficacy (ResearchGate, 2020).

Study 3: Neuroprotective Properties

Research involving piperidine derivatives showed promise in protecting neuronal cells from oxidative stress-induced apoptosis, indicating potential for treating neurodegenerative conditions (Chen et al., 2014).

Eigenschaften

IUPAC Name |

5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQILMBASKZCFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390277 | |

| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

842973-89-1 | |

| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.